cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

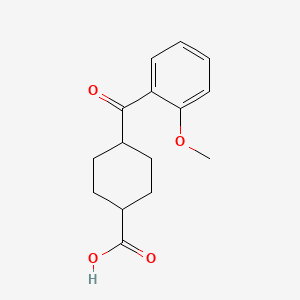

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a methoxybenzoyl group attached to the cyclohexane ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.

Méthodes De Préparation

The synthesis of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 2-methoxybenzoic acid.

Reaction Conditions: The cyclohexanone undergoes a Friedel-Crafts acylation reaction with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired this compound.

Analyse Des Réactions Chimiques

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Applications De Recherche Scientifique

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .

Comparaison Avec Des Composés Similaires

cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

trans-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: The trans isomer differs in the spatial arrangement of the methoxybenzoyl group, leading to different chemical and biological properties.

4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis or trans configuration, resulting in distinct reactivity and applications.

4-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid:

Activité Biologique

Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a carboxylic acid and a methoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory applications. Its molecular formula is C15H18O4, and it has a molecular weight of 262.3 g/mol.

Structural Characteristics

The compound's structure influences its reactivity and biological interactions. The presence of both the methoxy group and the carboxylic acid enhances its ability to interact with various biological receptors and enzymes, suggesting a multifaceted mechanism of action. The stereochemistry of this compound allows for specific binding interactions that can modulate biological pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses. The methoxybenzoyl group is crucial for binding to these targets, potentially leading to the inhibition of inflammatory mediators.

Interaction Studies

Interaction studies have shown that this compound has a binding affinity for various biological receptors. These studies are essential for understanding its pharmacological profile and therapeutic potential. However, detailed kinetic studies are still required to quantify these interactions accurately.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different position of methoxy group; potential variation in biological activity. |

| Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Similar structure but different methoxy position; may exhibit distinct pharmacological properties. |

| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; could show different reactivity patterns. |

This table highlights how variations in structure can influence biological activity and reactivity patterns among similar compounds.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on inflammatory markers in vitro. Results indicated a significant reduction in levels of TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The findings suggested that this compound could serve as a selective COX inhibitor, further validating its therapeutic potential.

Propriétés

IUPAC Name |

4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSIFNFDZHKEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221136, DTXSID201228190 | |

| Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-05-3, 735269-92-8 | |

| Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.